molecular formula C14H12N2O3 B1386847 5-(3-Acetamidophenyl)nicotinic acid CAS No. 1172758-47-2

5-(3-Acetamidophenyl)nicotinic acid

Cat. No.: B1386847
CAS No.: 1172758-47-2
M. Wt: 256.26 g/mol
InChI Key: PJRRYPBOKQECTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Acetamidophenyl)nicotinic acid is a substituted nicotinic acid derivative characterized by a nicotinic acid core (pyridine-3-carboxylic acid) functionalized with a 3-acetamidophenyl group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to nicotinic acid adenine dinucleotide phosphate (NAADP) analogs, which are critical in cellular signaling pathways .

Properties

IUPAC Name

5-(3-acetamidophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(14(18)19)8-15-7-11/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRRYPBOKQECTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657486
Record name 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172758-47-2
Record name 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetamidophenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetamidophenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

5-(3-Acetamidophenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nicotinic acid moiety can interact with nicotinic receptors or other targets, modulating various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-(3-Acetamidophenyl)nicotinic acid, highlighting substituent variations and their implications:

Compound Name Substituent Synthesis Method Key Properties/Activity Reference
This compound 3-Acetamidophenyl (meta) Sonogashira coupling, hydrogenation, saponification Potential NAADP analog substrate; enhanced binding due to acetamido group
5-Acetamidonicotinic acid (2c) Acetamido (direct attachment) Acetylation of 5-aminonicotinic acid Simpler structure; evaluated as NAADP substrate; lower steric hindrance
5-(3-Carboxyphenyl)nicotinic acid 3-Carboxyphenyl (meta) Not specified Higher hydrophilicity; skin/eye irritation hazards (H315, H319)
5-(4-Acetylphenyl)nicotinic acid 4-Acetylphenyl (para) Unspecified Para-substitution may alter electronic effects; potential metabolic stability differences
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-Fluorophenyl, 2-hydroxy Unspecified Dual functionalization (F and OH) enhances polarity; structural diversity for drug design

Metabolic Stability

indicates that substituents on the nicotinic acid ring influence microbial degradation. The acetamidophenyl group in this compound may confer resistance to Pseudomonas fluorescens-mediated oxidation compared to unsubstituted nicotinic acid, which undergoes ring cleavage .

Biological Activity

5-(3-Acetamidophenyl)nicotinic acid, a compound characterized by its unique acetylamino group and nicotinic acid moiety, has attracted considerable attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which allows for the formation of carbon–carbon bonds under mild conditions. Other synthetic routes may include condensation reactions with appropriate aldehydes, leading to derivatives that exhibit enhanced biological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus ATCC 43300 (MRSA)7.81
Bacillus subtilis ATCC 663315.62
Staphylococcus epidermidis ATCC 122281.95

These findings suggest that modifications to the nicotinic acid structure can lead to enhanced antimicrobial efficacy, indicating potential therapeutic applications in treating bacterial infections.

Cytotoxicity Studies

In addition to its antimicrobial properties, research has also focused on the cytotoxic effects of this compound. Notably, certain derivatives did not exhibit significant cytotoxicity against normal cell lines, suggesting a favorable safety profile for potential therapeutic agents .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The acetylamino group can participate in hydrogen bonding with biological molecules, influencing their function. The nicotinic acid moiety may interact with nicotinic receptors or other targets, modulating various biochemical pathways .

Case Studies

Several studies have explored the biological activities of related compounds derived from nicotinic acid:

  • Study on Acylhydrazones : Research demonstrated that acylhydrazone derivatives exhibited promising antibacterial activity against resistant strains of bacteria, including MRSA. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
  • Molecular Docking Studies : These studies provided insights into the binding affinities and interactions between this compound and target proteins involved in bacterial resistance mechanisms, further elucidating its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Acetamidophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Acetamidophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.